N1-allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as AOTM, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, molecular biology, and material science. AOTM is a white crystalline powder that has a molecular weight of 447.53 g/mol and a melting point of 166-168°C.
Scientific Research Applications
Synthesis of N2-Allyl-Substituted 1,2,3-Triazoles
This compound can be used in the synthesis of N2-allyl-substituted 1,2,3-triazoles . A new method was developed to synthesize N2-allyl-substituted 1,2,3-triazoles via NIS mediated allylation of allenamides with mono- and unsubstituted NH-1,2,3-triazoles and benzotriazole . All the N2-allyl-substituted 1,2,3-triazoles have a relative stability .
Pharmaceutical Applications
Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Given the importance of the triazole scaffold, its synthesis has attracted much attention .
Agrochemical Applications
Compounds containing triazole have an important application value in various fields, such as agrochemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Material Chemistry Applications
Triazole compounds also have applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Antiviral Applications
Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis. It is one of the many drugs that contain a triazole structure .
properties
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-25-15)26(23,24)14-7-5-13(2)6-8-14/h3,5-8,15H,1,4,9-12H2,2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDOWUCGVDWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide |
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